Evidence 1: Structural Biology-Grade Target Engagement – Co-Crystal Structure with Human JARID1B/KDM5B at 2.02 Å Resolution
[(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile (designated MC3960) is co-crystallized with the catalytic domain of human JARID1B (KDM5B, residues 26–101 and 374–770) and the structure is deposited in the Protein Data Bank as entry 5FZE at 2.02 Å resolution, as part of the Structural Genomics Consortium (SGC) effort [1][2]. This provides experimentally validated binding pose information at the atomic level in a peer-reviewed structural biology context. In contrast, structurally related DHPM analogs within this chemotype—including 2-(benzylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine (SARS-CoV 3CL protease series) [3], 2-(phenethylthio)-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (HIV-1 integrase series) [4], and [(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetic acid (PDB ligand 7IA, PDB ID: 5FZG, co-crystallized with JARID1B as MC3948) [5]—lack published co-crystal structures with KDM5B for the acetonitrile-bearing compound's closest in-class cousins. The only JARID1B co-crystal structures available for this scaffold chemotype are MC3960 (H0X, acetonitrile) and MC3948 (7IA, carboxylic acid), making MC3960 one of only two structurally characterized KDM5B ligands within the entire 6-oxo-4-phenyl-1,6-dihydropyrimidine series.
| Evidence Dimension | Availability of experimentally determined co-crystal structure with human KDM5B/JARID1B |
|---|---|
| Target Compound Data | Co-crystal structure available: PDB 5FZE, 2.02 Å resolution, ligand code H0X (MC3960) |
| Comparator Or Baseline | Closest available comparator within same scaffold: [(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetic acid (PDB ligand 7IA, MC3948, PDB: 5FZG). Other DHPM analogs in this chemotype (benzylthio series for SARS-CoV 3CL, phenethylthio-5-carbonitrile series for HIV-1 integrase): no KDM5B co-crystal structures available. |
| Quantified Difference | MC3960 and MC3948 are the only two structurally characterized JARID1B ligands in the entire 6-oxo-4-phenyl-1,6-dihydropyrimidine chemotype. The acetonitrile-bearing MC3960 provides a distinct hydrogen-bond acceptor geometry (nitrile) compared to the carboxylic acid of MC3948, offering orthogonal interaction vectors in the active site for fragment-based or structure-guided optimization approaches. |
| Conditions | X-ray crystallography; recombinant human JARID1B catalytic domain (JmjC domain, residues 26–101, 374–770) expressed in Spodoptera frugiperda Sf9 cells; PDB deposition by the Structural Genomics Consortium |
Why This Matters
For procurement in structure-based drug design or fragment-based screening programs targeting KDM5B, MC3960 is one of only two experimentally validated starting points with atomic-resolution binding data within this entire chemotype, eliminating the guesswork inherent in docking-based predictions required for all other DHPM analogs.
- [1] RCSB PDB 5FZE: Crystal structure of the catalytic domain of human JARID1B in complex with MC3960. Nowak R, Krojer T, Johansson C, et al. Deposited 2016-03-14. Method: X-ray diffraction, Resolution: 2.02 Å. View Source
- [2] CATH Domain 5fzeA02. Crystal Structure of the Catalytic Domain of Human Jarid1B in Complex with Mc3960. Nowak R, Krojer T, Johansson C, et al. To be Published. View Source
- [3] Ramajayam R, Tan KP, Liu HG, Liang PH. Synthesis, docking studies, and evaluation of pyrimidines as inhibitors of SARS-CoV 3CL protease. Bioorg Med Chem Lett. 2010;20(12):3569-3572. View Source
- [4] Ramajayam R, Mahera NB, Neamati N. 2-(Phenethyl/benzylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitriles as HIV-1 integrase inhibitors. Arch Pharm (Weinheim). 2009;342(12):723-731. View Source
- [5] PDBj ChemComp-7IA: [(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetic acid. PDB ID: 5FZG, co-crystallized with human JARID1B as MC3948. View Source
